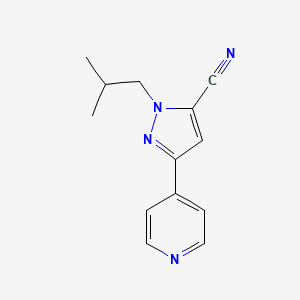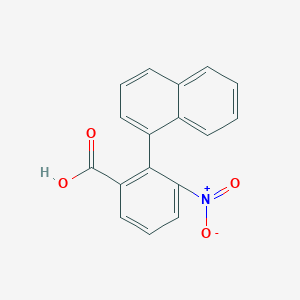
2-(Naphthalen-1-yl)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)-3-nitrobenzoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring fused to a benzoic acid moiety with a nitro group at the third position. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid typically involves the nitration of 2-(Naphthalen-1-yl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Reduction: 2-(Naphthalen-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthoquinones and other oxidized products.
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
2-(Naphthalen-1-yl)-3-nitrobenzoic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Used as a plant growth regulator and has different biological activities.
2-Naphthalenecarboxylic acid: Another naphthalene derivative with distinct chemical properties and applications.
Naphthalene-1-sulfonic acid: Used in the production of dyes and has different reactivity due to the presence of the sulfonic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other naphthalene derivatives.
Propriétés
Formule moléculaire |
C17H11NO4 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-3-nitrobenzoic acid |
InChI |
InChI=1S/C17H11NO4/c19-17(20)14-9-4-10-15(18(21)22)16(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,19,20) |
Clé InChI |
DWLDNGGYLFYOKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=C3[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)

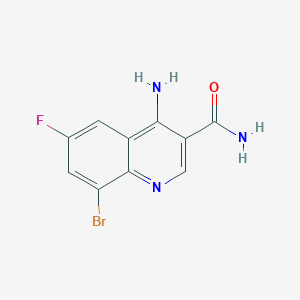
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)

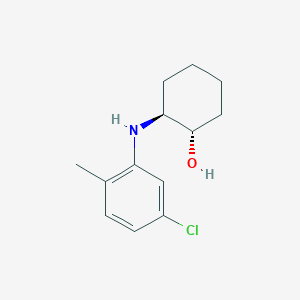
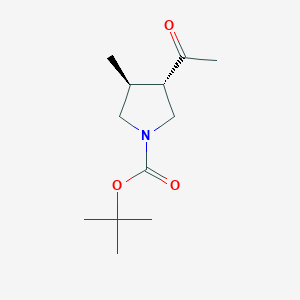
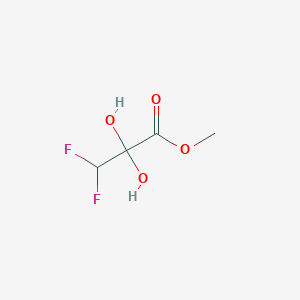

![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
